

An In-depth Technical Guide to the Synthesis and Purification of Antrafenine

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Compound of Interest

Compound Name: Antrafenine

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Abstract

Antrafenine, scientifically known as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the synthesis and purification methods for **antrafenine**, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and mechanism of action are presented to facilitate a thorough understanding of the chemistry and biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **antrafenine** is provided in the table below, offering a snapshot of its chemical identity and characteristics.

Property	Value	Source
Molecular Formula	C ₃₀ H ₂₆ F ₆ N ₄ O ₂	PubChem[1]
Molecular Weight	588.5 g/mol	PubChem[1]
IUPAC Name	2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate	PubChem[1]
CAS Number	55300-29-3	PubChem[1]
Appearance	Solid	ECHEMI[2]
Melting Point	88-90 °C	PubChem
Water Solubility	2.84e-03 g/L	ECHEMI
logP	8.39	DrugBank Online

Synthesis of Antrafenine

Two primary synthetic routes for **antrafenine** have been described in the literature. The following sections provide detailed experimental protocols for each method.

Method 1: Transesterification Approach

This method involves the reaction of a pre-synthesized allyl benzoate derivative with a piperazinyl ethanol derivative. A patent describes a 57% yield for this process.

Experimental Protocol:

A mixture of 18.65 g (0.05 mol) of allyl 2-(7'-trifluoromethyl-4'-quinolylamino)benzoate and 16.2 g (0.059 mol) of 2-(4'-m-trifluoromethylphenyl)piperazino)ethanol in 150 ml of anhydrous toluene is prepared. To this, 0.03 g of sodium is added as a catalyst. The reaction mixture is heated to reflux for 2.5 hours. During this period, the allyl alcohol formed as a byproduct is slowly removed by distillation.

Following the reaction, any small amount of insoluble material is filtered off. The toluene is then evaporated from the filtrate. The resulting residue is dissolved in a mixture of methylene chloride and acetone in an 8:2 ratio. This solution is then subjected to purification by column chromatography.

Method 2: Two-Step Synthesis via Intermediate

This alternative synthesis involves the formation of a piperazine-substituted aminobenzoate intermediate, which is subsequently alkylated.

Step 1: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

The reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and isatoic anhydride yields the intermediate, 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate.

Step 2: Alkylation to form **Antrafenine**

The intermediate from the previous step is then alkylated using 4-chloro-7-(trifluoromethyl)quinoline to yield the final product, **antrafenine**.

Purification of Antrafenine

The primary method for the purification of **antrafenine** is silica gel column chromatography.

Experimental Protocol:

The crude product from the synthesis is dissolved in a minimal amount of a methylene chloride and acetone (8:2 v/v) mixture. This solution is loaded onto a silica gel column. Elution is carried out using the same solvent mixture. The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the pure desired ester are combined, and the solvent is removed under reduced pressure to yield the purified **antrafenine**. The final product is then triturated in a mixture of ether and petroleum ether, filtered, and dried.

Spectroscopic Characterization

While specific experimental spectra for **antrafenine** are not readily available in the public domain, this section outlines the expected analytical data based on its structure. This

information is critical for the confirmation of the synthesized product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, the methylene protons of the ethyl chain, and the piperazine ring protons. The chemical shifts and coupling constants would be indicative of the specific substitution patterns.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and piperazine moieties. The presence of trifluoromethyl groups would result in characteristic quartet signals due to C-F coupling.

Mass Spectrometry (MS)

The mass spectrum of **antrafenine** should exhibit a molecular ion peak (M^+) corresponding to its molecular weight of 588.5 g/mol. Fragmentation patterns would likely involve cleavage of the ester linkage and fragmentation of the piperazine ring.

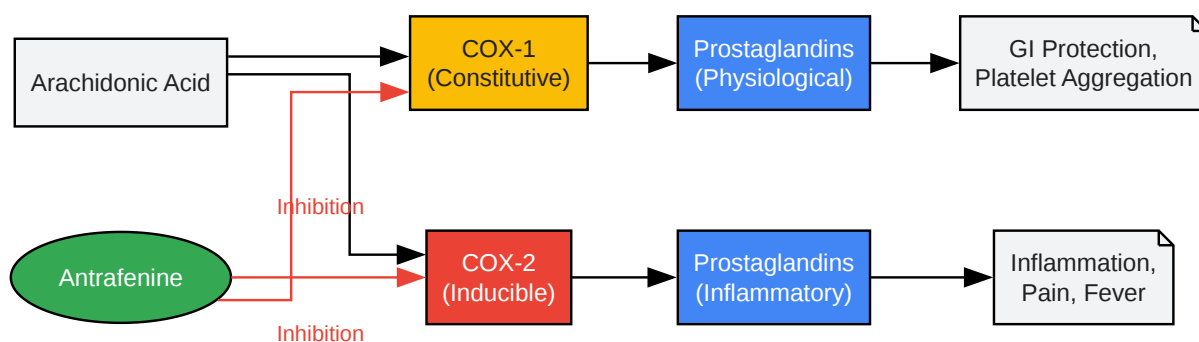
Infrared (IR) Spectroscopy

The IR spectrum of **antrafenine** is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester group, C-N stretching of the amines, and C-F stretching of the trifluoromethyl groups.

Mechanism of Action and Biological Activity

Antrafenine's therapeutic effects as an analgesic and anti-inflammatory agent stem from its inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By inhibiting these enzymes, **antrafenine** blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Signaling Pathway of **Antrafenine**'s Action



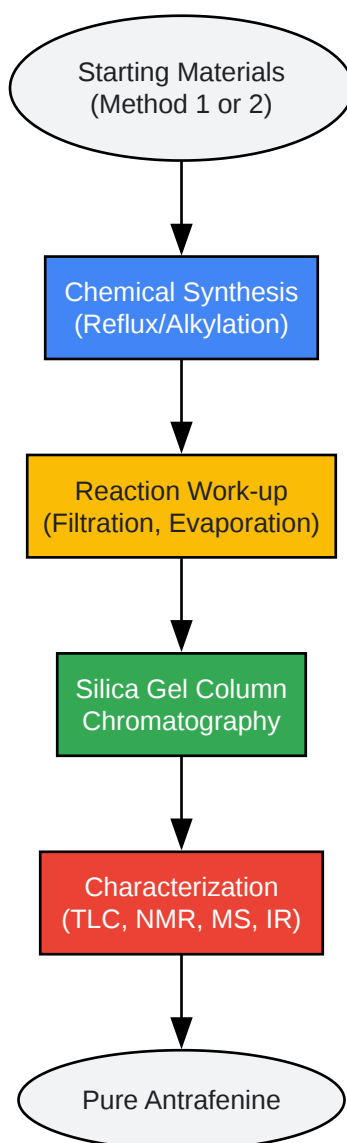
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Caption: Mechanism of action of **Antrafenine** via COX-1 and COX-2 inhibition.

Experimental Workflows

The overall process for the synthesis and purification of **antrafenine** can be visualized as a sequential workflow.

Synthesis and Purification Workflow



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References

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